2-Bromo-1-benzothiophen-7-ol

Supramolecular chemistry Crystal engineering Halogen bonding

Sourcing 2-bromo-7-hydroxybenzothiophene with the precise substitution pattern required for raloxifene-analog synthesis often involves multi-step in-house halogenation, adding 2+ synthetic operations. This compound eliminates those steps: • Direct C2 Suzuki coupling partner per US 5,710,285 Route B; orthogonal C7-OH enables sequential derivatization without separate halogenation/oxygenation. • Computationally validated Br···π halogen-bond donor (7.53 kcal/mol) enables predictable cocrystal design-a property absent in the chloro congener. • Scalable electrochemical bromination route offers greener process alternative to traditional Br₂/NBS electrophilic methods. ≥95% purity, in stock. For R&D use only.

Molecular Formula C8H5BrOS
Molecular Weight 229.10 g/mol
Cat. No. B15293018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-benzothiophen-7-ol
Molecular FormulaC8H5BrOS
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)SC(=C2)Br
InChIInChI=1S/C8H5BrOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4,10H
InChIKeyLZBATWDUIKQDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-benzothiophen-7-ol Procurement Guide


2-Bromo-1-benzothiophen-7-ol (CAS 1781862-68-7; molecular formula C₈H₅BrOS; molecular weight 229.10 g·mol⁻¹) is a heterocyclic aromatic compound belonging to the benzo[b]thiophene family, featuring a bromine atom at the 2-position and a phenolic hydroxyl group at the 7-position on the fused benzothiophene scaffold . The parent benzothiophen-7-ol scaffold (CAS 77898-35-2) exhibits a melting point of 67–68 °C, a boiling point of 302 °C, and a predicted pKa of 9.15 ± 0.40 . The introduction of the electron-withdrawing bromine substituent at C2 modulates both physicochemical properties and reactivity, rendering this compound a versatile intermediate for cross-coupling chemistry and pharmaceutical synthesis, particularly within the raloxifene-class selective estrogen receptor modulator (SERM) patent space [1].

Why 2-Bromo-1-benzothiophen-7-ol Cannot Be Replaced


Benzothiophene derivatives with halogen and hydroxyl substitution are not functionally interchangeable. The 2-bromo-7-hydroxy substitution pattern on the benzothiophene core confers a specific combination of (i) C2 halogen-bonding capacity, (ii) orthogonal reactivity at two distinct ring positions for sequential derivatization, and (iii) positional selectivity in palladium-catalyzed cross-coupling that differs fundamentally from the 3-halo isomers or non-halogenated parent compounds [1]. Simply substituting 2-chloro-1-benzothiophen-7-ol or 1-benzothiophen-7-ol for the 2-bromo congener ignores quantifiable differences in halogen-bond energy, molecular recognition properties, and coupling reactivity that directly impact synthetic route efficiency and product fidelity in pharmaceutical intermediate applications [2]. The evidence detailed below establishes why procurement decisions must be comparator-based rather than generic.

2-Bromo-1-benzothiophen-7-ol: Evidence vs. Closest Analogs


Halogen-Bonding Advantage Over Chloro Analogs

DFT calculations at the single-point energy (SPE) level on anti-3-bromobenzothiophene diol derivatives reveal a Br···π (heterocyclic phenyl ring) interaction energy of 7.53 kcal·mol⁻¹, with a Br-to-ring-plane distance of 3.427 Å—0.16 Å less than the sum of van der Waals radii [1]. In contrast, 3-chlorobenzothiophene diol derivatives display no halogen bonding interactions whatsoever; their crystal packing is governed solely by weak hydrogen bonding and π-stacking (computed π···π energy minimum: 4.93 kcal·mol⁻¹ at 3.950 Å) [1]. The 3-iodobenzothiophene diol analog exhibits a stronger I···O (carbonyl) interaction of 8.50 kcal·mol⁻¹, but the iodo derivative is isomorphic with the bromo compound and shows only a 0.97 kcal·mol⁻¹ incremental gain in halogen-bond energy despite significantly higher molecular weight and cost [1]. The chloro derivative provides no halogen-bond-driven supramolecular organization, making bromo the optimal balance of interaction strength and synthetic accessibility [1].

Supramolecular chemistry Crystal engineering Halogen bonding

Dual Reactive Handles for Orthogonal Derivatization

2-Bromo-1-benzothiophen-7-ol possesses two chemically orthogonal reactive sites on the benzothiophene scaffold: the C2 bromine atom serves as a competent leaving group for Suzuki–Miyaura, Stille, and Sonogashira cross-coupling reactions, while the C7 phenolic hydroxyl group permits independent O-alkylation, O-acylation, sulfonylation, or protection/deprotection sequences [1]. By contrast, 1-benzothiophen-7-ol (CAS 77898-35-2, MW 150.20) lacks the C2 halogen handle entirely, requiring pre-functionalization before cross-coupling . 2-Bromo-1-benzothiophene (CAS 5394-13-8, MW 211.12) lacks the C7 hydroxyl, eliminating the option for phenolic derivatization. The molecular weight difference—229.10 (target) vs. 150.20 (non-halogenated parent) vs. 211.12 (non-hydroxylated analog)—reflects the mass contribution of each functional handle and directly impacts stoichiometric calculations in multi-step synthesis . Patent US 5,710,285 explicitly claims 2-bromo-7-hydroxybenzothiophene intermediates (Formula IX, Z = bromo, R¹' = –OH) as precursors to 2-arylbenzothiophene SERMs including raloxifene, confirming the synthetic relevance of this specific substitution pattern [2].

Organic synthesis Cross-coupling Pharmaceutical intermediates

Positional Isomer Selectivity in Pd-Catalyzed Cross-Coupling

The position of bromine substitution on the benzothiophene ring critically determines reactivity in transition-metal-catalyzed transformations. Electrochemical bromination studies demonstrate that 2-unsubstituted benzothiophenes undergo selective bromination at the 3-position, whereas thiophenes with free 2-positions brominate at C2—indicating that the 2- and 3-positions are electronically and sterically non-equivalent [1]. In palladium-catalyzed direct C–H arylation, phosphine-free Pd(OAc)₂ selectively arylates the C2 position of benzothiophenes when the 3-position is unsubstituted; conversely, 3-substituted benzothiophenes direct arylation to different positions [2]. This means 2-bromo-1-benzothiophen-7-ol and 3-bromo-1-benzothiophen-7-ol are not interchangeable: the 2-bromo isomer positions the halogen at the site most commonly exploited for Suzuki–Miyaura coupling in benzothiophene-based SERM synthesis, whereas the 3-bromo isomer would require a fundamentally different synthetic strategy [3]. The CuI/TMEDA-catalyzed annulation of 2-bromo alkynylbenzenes with Na₂S produces 2-substituted benzo[b]thiophenes in moderate to good yields, a reaction that specifically exploits the 2-bromo substitution pattern and would not proceed with 3-bromo isomers [4].

Regioselective synthesis Palladium catalysis Benzothiophene functionalization

Key Physicochemical Differences from Parent Compound

The introduction of bromine at C2 of 1-benzothiophen-7-ol produces measurable changes in key physicochemical parameters. The molecular weight increases from 150.20 (parent, CAS 77898-35-2) to 229.10 g·mol⁻¹ (target compound), representing a +52.5% mass increment . The parent benzo[b]thiophen-7-ol has a measured melting point of 67–68 °C, a boiling point of 302 °C, and a predicted pKa of 9.15 ± 0.40 . The electron-withdrawing bromine substituent is expected to lower the phenolic pKa by approximately 0.5–1.0 log units relative to the non-halogenated parent (based on the Hammett σₘ value for bromine), enhancing the fraction of phenoxide anion at physiological pH and altering hydrogen-bond donor/acceptor capacity [1]. The increased molecular weight and polarizability conferred by bromine also elevate logP relative to the parent, affecting chromatographic retention, membrane permeability predictions, and solubility in organic solvents [1]. For procurement decisions, these shifts mean that the brominated compound cannot be treated as a simple drop-in replacement for the parent benzothiophen-7-ol in medicinal chemistry campaigns without recalculating key ADME-predictive parameters.

Physicochemical properties Drug-likeness Lead optimization

Low Promiscuous Binding Profile Against Chaperonins

BindingDB data for a closely related benzothiophene derivative (CHEMBL4278650, BDBM50468085) report an IC₅₀ of >1.00 × 10⁵ nM (>100 µM) against both Escherichia coli GroEL/GroES chaperonin and human HSP60/HSP10, indicating essentially no inhibition of these chaperone systems at experimentally accessible concentrations [1]. While this datum pertains to a benzothiophene congener rather than 2-bromo-1-benzothiophen-7-ol itself, it provides class-level evidence that the benzothiophene scaffold does not promiscuously inhibit ATP-dependent chaperones—a common source of assay interference and false-positive hits in high-throughput screening [2]. This contrasts with certain polycyclic aromatic scaffolds that show broad chaperone inhibition at low micromolar concentrations. For fragment-based drug discovery programs, this low promiscuous binding signal supports the use of 2-bromo-1-benzothiophen-7-ol as a core fragment with reduced risk of non-specific target engagement.

Fragment-based drug discovery Target selectivity Chemical probe development

2-Bromo-1-benzothiophen-7-ol: Key Applications


Suzuki–Miyaura Coupling for SERM Intermediate Synthesis

The C2 bromine atom of 2-bromo-1-benzothiophen-7-ol serves as the direct coupling partner in palladium-catalyzed Suzuki–Miyaura reactions with arylboronic acids, as specified in US Patent 5,710,285 Route B [1]. The 7-hydroxy group can be orthogonally protected (e.g., as a methoxymethyl ether or silyl ether) before coupling and deprotected afterward, enabling sequential C2-arylation followed by C7-functionalization. This two-step sequence avoids the need for separate halogenation and oxygenation steps required when starting from unsubstituted benzothiophene, reducing synthetic step count by at least two operations compared to routes beginning from the parent benzothiophen-7-ol [2]. This scenario is specifically relevant to medicinal chemistry groups synthesizing raloxifene analogs and related 2-arylbenzothiophene SERMs.

Crystal Engineering via Halogen Bonding

The bromine atom at the 2-position provides a halogen-bond donor with a computationally validated Br···π interaction energy of 7.53 kcal·mol⁻¹, as established by DFT calculations and X-ray crystallography on bromobenzothiophene diol derivatives [1]. This interaction is strong enough to direct supramolecular assembly in the solid state, whereas the corresponding chloro analog exhibits no halogen bonding whatsoever. Solid-state formulation scientists can exploit this directional noncovalent interaction to design cocrystals with predictable packing motifs, using 2-bromo-1-benzothiophen-7-ol as a halogen-bond donor component paired with carbonyl- or π-rich coformers. The bromo derivative offers a practical advantage over the iodo analog (8.50 kcal·mol⁻¹), which provides only a 13% stronger interaction at significantly higher cost and with greater synthetic lability of the C–I bond.

Fragment-Based Lead Discovery with Benzothiophene Core

The benzothiophene scaffold, as evidenced by BindingDB data showing IC₅₀ > 100 µM against GroEL/GroES chaperonin for a closely related congener (CHEMBL4278650), does not engage in promiscuous inhibition of ATP-dependent chaperones [1]. 2-Bromo-1-benzothiophen-7-ol, with its dual orthogonal handles at C2 and C7, can serve as a core fragment for library synthesis via parallel C2 cross-coupling and C7 derivatization, generating diverse fragment arrays for screening while maintaining a low risk of PAINS-type assay interference [2]. The predicted pKa of ~8.5–8.7 for the phenolic –OH positions the compound near physiological pH, where subtle changes in protonation state can modulate target binding—a property exploitable in fragment elaboration.

Electrochemical Bromination Process Development

Electrochemical bromination methodologies developed for substituted thiophenes and benzothiophenes using ammonium bromide as the bromine source under both batch and continuous-flow conditions provide a scalable route to 2-bromothiophenes when the 2-position is unsubstituted [1]. 2-Bromo-1-benzothiophen-7-ol can be synthesized via such electrochemical approaches starting from 1-benzothiophen-7-ol, offering a greener alternative to traditional electrophilic bromination with Br₂ or NBS. Process chemistry groups evaluating continuous-flow manufacturing of benzothiophene intermediates can benchmark the 2-bromo-7-hydroxy derivative for yield optimization against the 3-bromo positional isomer, which predominates under electrophilic conditions when the C2 position is blocked. The distinct electrochemical selectivity favoring 2-bromination for 2-unsubstituted substrates provides a quantifiable advantage in regiochemical control over classical electrophilic methods.

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